

2-Mercaptopyridine: A Linchpin in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Mercaptopyridine

Cat. No.: B119420

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopyridine, a versatile organosulfur compound, has emerged as a critical precursor in a myriad of organic transformations. Its unique chemical architecture, characterized by a pyridine ring bearing a thiol group at the 2-position, allows it to exist in tautomeric equilibrium with its thione form, pyridine-2-thione. This property, coupled with the nucleophilicity of the sulfur atom and the inherent reactivity of the pyridine nucleus, renders it an invaluable tool in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical development.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **2-mercaptopyridine**, detailed experimental protocols for its key applications, and a summary of relevant quantitative data to aid researchers in its effective utilization.

Physicochemical and Spectroscopic Properties

2-Mercaptopyridine is a yellow crystalline solid with a characteristic odor.^{[1][3]} A thorough understanding of its physical and spectroscopic properties is fundamental for its application in synthesis.

Table 1: Physicochemical Properties of **2-Mercaptopyridine**

| Property | Value | Reference(s) |
|-------------------|----------------------------------|--------------|
| Molecular Formula | C ₅ H ₅ NS | [1][4] |
| Molecular Weight | 111.17 g/mol | [4] |
| Melting Point | 128-130 °C | [1][5] |
| Boiling Point | 184-186 °C | [5] |
| Appearance | Yellow crystalline powder | [1][5] |
| Solubility | 50 g/L in water | [1] |
| pKa | -0.1 | [4] |

Table 2: Spectroscopic Data of **2-Mercaptopyridine**

| Spectroscopic Technique | Key Data Points | Reference(s) |
|--|--|--------------|
| ¹ H NMR (CDCl ₃) | δ 8.42 (d, 1H), 7.55 (t, 1H), 7.15 (d, 1H), 6.95 (t, 1H), 13.5 (br s, 1H) | [6] |
| ¹³ C NMR (DMSO-d ₆) | δ 177.7, 137.9, 137.5, 133.0, 112.8 | [6] |
| FTIR (KBr, cm ⁻¹) | ~3410 (N-H stretch), ~3050 (C-H stretch), ~1610 (C=C stretch), ~1135 (C=S stretch) | [2] |
| Mass Spectrometry (EI) | m/z 111 (M ⁺), 84, 57 | [7] |

Core Applications in Organic Synthesis

2-Mercaptopyridine and its derivatives are instrumental in several cornerstone reactions in organic synthesis, most notably the Barton-McCombie deoxygenation and the generation of Barton esters for radical-mediated transformations.

The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a hydroxyl group from an alcohol.^{[6][8]} The reaction proceeds via a two-step sequence: conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by a radical-initiated reduction.^{[4][9]}

Experimental Protocol: Deoxygenation of a Secondary Alcohol

Step 1: Synthesis of the S-Methyl Xanthate

- To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
- Stir the mixture at 0 °C for 30 minutes.
- Add carbon disulfide (1.5 equiv) dropwise at 0 °C, and allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Add methyl iodide (1.5 equiv) and continue stirring at room temperature for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the corresponding S-methyl xanthate.

Step 2: Radical-Mediated Deoxygenation

- Dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene (0.05 M) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
- Add tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv).
- Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the deoxygenated product.

Table 3: Representative Yields for Barton-McCombie Deoxygenation of Carbohydrate Derivatives

| Substrate Type | Position of Deoxygenation | Thiocarbonyl Derivative | Yield (%) | Reference(s) |
|----------------|---------------------------|-------------------------|-----------|--------------|
| Pyranoside | C-2, C-3, C-4, C-6 | Xanthate | High | [10] |
| Furanoside | C-2, C-3, C-5 | Xanthate | High | [10] |
| Pyranoside | C-2, C-3, C-4, C-6 | (Thiocarbonyl)imidazole | High | [10] |
| Furanoside | C-2, C-3, C-5 | (Thiocarbonyl)imidazole | High | [10] |
| Pyranoside | C-2, C-3, C-4, C-6 | Phenyl Thionocarbonate | High | [10] |

Barton Esters in Radical Chemistry

The N-oxide of **2-mercaptopyridine**, specifically its sodium salt (sodium 2-pyridinethiolate 1-oxide), is a key reagent for the synthesis of Barton esters from carboxylic acids.[11][12] These esters serve as versatile precursors for the generation of carbon-centered radicals via decarboxylation, which can then participate in a variety of bond-forming reactions.[7][13]

Experimental Protocol: Synthesis and Reductive Decarboxylation of a Barton Ester

Step 1: Synthesis of the Barton Ester

- To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF (1 drop).

- Stir the mixture at room temperature for 2 hours.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- Dissolve the resulting crude acid chloride in anhydrous dichloromethane (0.2 M) and add it to a suspension of the sodium salt of N-hydroxy-2-thiopyridone (1.1 equiv) and a catalytic amount of 4-DMAP in anhydrous dichloromethane at 0 °C.
- Stir the reaction mixture at room temperature for 4 hours in the dark.
- Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude Barton ester by flash column chromatography on silica gel, taking care to protect it from light.

Step 2: Reductive Decarboxylation

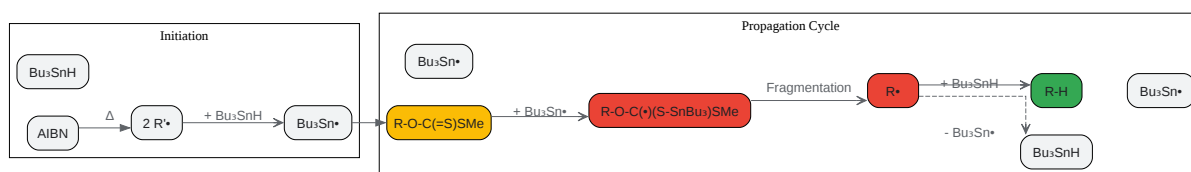
- Dissolve the Barton ester (1.0 equiv) in anhydrous benzene or toluene (0.1 M) in a flask equipped with a reflux condenser.
- Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
- Heat the mixture to reflux for 2 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Purify the product by flash column chromatography.

Table 4: Yields for Decarboxylative Functionalization of Barton Esters

| Radical Trapping Agent | Functional Group Introduced | Yield (%) | Reference(s) |
|--------------------------------|-------------------------------------|------------------|--------------|
| CCl ₄ | -Cl | 73 | [14] |
| CBrCl ₃ | -Br | 55 | [14] |
| CH ₂ I ₂ | -I | 70 | [14] |
| PhSSPh | -SPh | 84 | [14] |
| PhSeSePh | -SePh | 91 | [14] |
| Acrylonitrile | -CH ₂ CH ₂ CN | Moderate to Good | [14] |

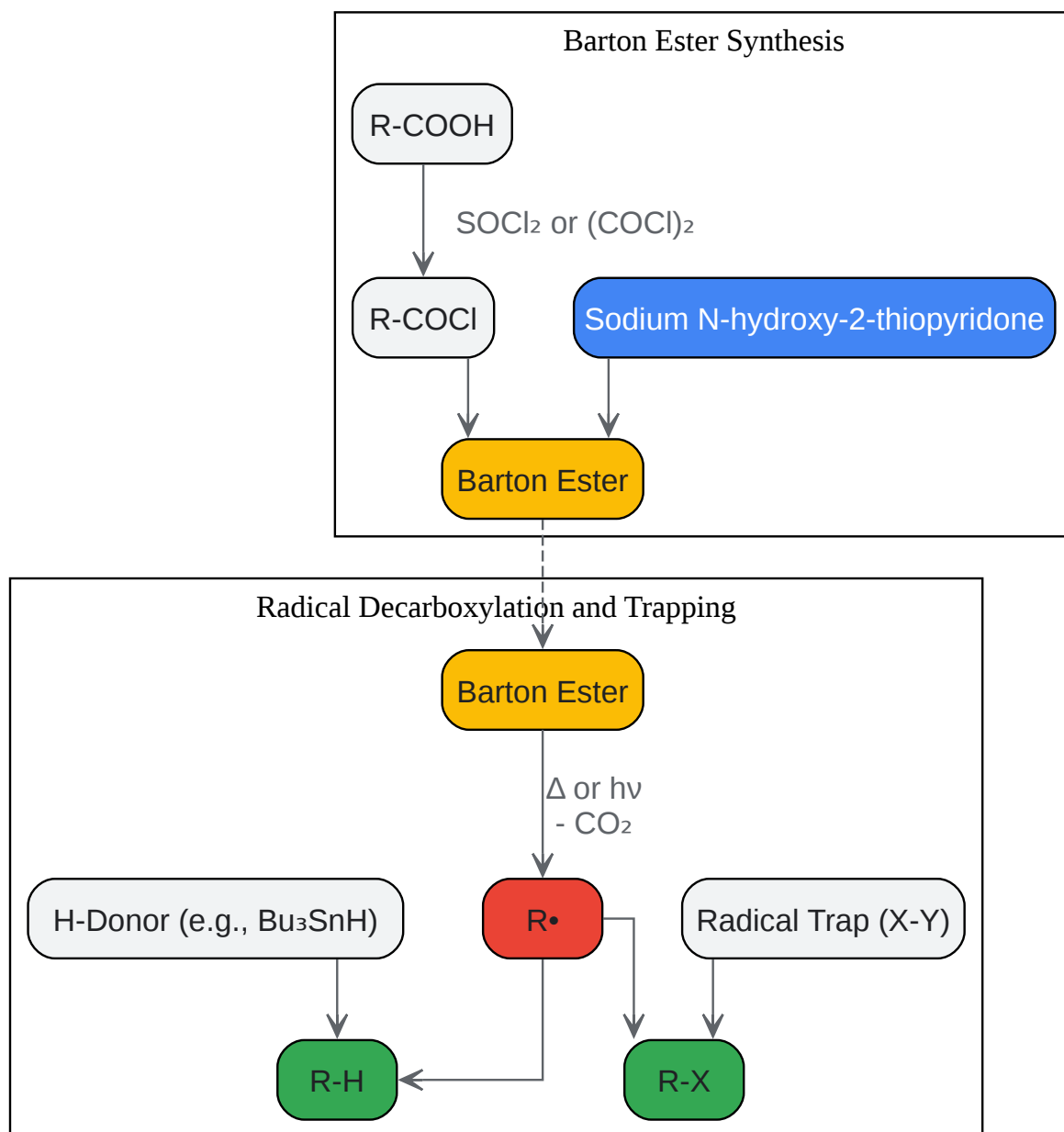
Reaction Mechanisms and Workflows

Visualizing the intricate steps of these powerful reactions is crucial for a deeper understanding and for troubleshooting synthetic challenges.



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Figure 1: Mechanism of the Barton-McCombie Deoxygenation.



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Figure 2: Workflow for the Synthesis and Application of Barton Esters.

Safety and Handling

2-Mercaptopyridine is an irritant to the skin, eyes, and respiratory system.[15] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Table 5: Toxicity Data for **2-Mercaptopyridine**

| Test | Species | Route | Dose | Reference(s) |
|------------------|---------|-----------------|-----------|--------------|
| LD ₅₀ | Mouse | Intraperitoneal | 250 mg/kg | [1] |
| LD ₅₀ | Mouse | Intravenous | 250 mg/kg | |

Conclusion

2-Mercaptopyridine and its N-oxide derivative are undeniably powerful and versatile reagents in the arsenal of the modern organic chemist. Their central role in the Barton-McCombie deoxygenation and the generation of Barton esters for radical chemistry has enabled the synthesis of numerous complex natural products and pharmaceutically active compounds. A thorough understanding of their properties, reaction mechanisms, and handling procedures, as outlined in this guide, is paramount for their successful and safe implementation in the laboratory. As the demand for novel and intricate molecular architectures continues to grow, the importance of precursors like **2-mercaptopyridine** in driving innovation in drug discovery and materials science will undoubtedly persist.

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